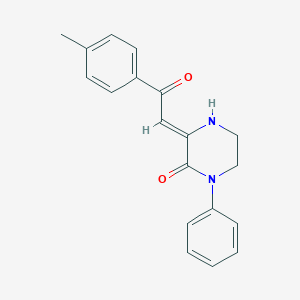![molecular formula C14H12BrNO2 B221924 4-[(3-Bromobenzyl)oxy]benzamide](/img/structure/B221924.png)
4-[(3-Bromobenzyl)oxy]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(3-Bromobenzyl)oxy]benzamide, also known as BBOB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BBOB belongs to the class of benzamides and is synthesized through a multi-step process.
Mecanismo De Acción
The mechanism of action of 4-[(3-Bromobenzyl)oxy]benzamide is not fully understood. However, it has been proposed that the compound exerts its therapeutic effects by modulating various signaling pathways in the body. 4-[(3-Bromobenzyl)oxy]benzamide has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. The compound has also been shown to activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, which plays a crucial role in energy metabolism and cellular homeostasis.
Biochemical and Physiological Effects:
4-[(3-Bromobenzyl)oxy]benzamide has been shown to exhibit several biochemical and physiological effects in preclinical studies. The compound has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. 4-[(3-Bromobenzyl)oxy]benzamide has also been shown to reduce inflammation and pain by inhibiting the production of inflammatory mediators. In addition, the compound has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-[(3-Bromobenzyl)oxy]benzamide has several advantages for lab experiments. The compound is relatively easy to synthesize and has a high yield. 4-[(3-Bromobenzyl)oxy]benzamide is also stable under normal laboratory conditions and can be stored for an extended period. However, there are some limitations to the use of 4-[(3-Bromobenzyl)oxy]benzamide in lab experiments. The compound has poor solubility in water, which can limit its bioavailability. In addition, the compound has not been extensively studied in clinical trials, and its safety and efficacy in humans are not fully understood.
Direcciones Futuras
For 4-[(3-Bromobenzyl)oxy]benzamide research include the development of more efficient synthesis methods, investigation of the compound's safety and efficacy in clinical trials, and the discovery of new therapeutic agents.
Métodos De Síntesis
The synthesis of 4-[(3-Bromobenzyl)oxy]benzamide involves several steps, including the protection of the amino group, bromination, and deprotection. The first step involves the protection of the amino group of 4-aminobenzamide using a suitable protecting group. The protected compound is then subjected to bromination using a suitable reagent. Finally, the protecting group is removed to obtain the desired product, 4-[(3-Bromobenzyl)oxy]benzamide. The overall yield of the synthesis process is around 50%.
Aplicaciones Científicas De Investigación
4-[(3-Bromobenzyl)oxy]benzamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antitumor, anti-inflammatory, and analgesic properties in preclinical studies. 4-[(3-Bromobenzyl)oxy]benzamide has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound has been shown to inhibit the aggregation of amyloid-beta peptides in vitro, which is a hallmark of Alzheimer's disease.
Propiedades
Nombre del producto |
4-[(3-Bromobenzyl)oxy]benzamide |
|---|---|
Fórmula molecular |
C14H12BrNO2 |
Peso molecular |
306.15 g/mol |
Nombre IUPAC |
4-[(3-bromophenyl)methoxy]benzamide |
InChI |
InChI=1S/C14H12BrNO2/c15-12-3-1-2-10(8-12)9-18-13-6-4-11(5-7-13)14(16)17/h1-8H,9H2,(H2,16,17) |
Clave InChI |
WNYIDDKTEYNPSM-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Br)COC2=CC=C(C=C2)C(=O)N |
SMILES canónico |
C1=CC(=CC(=C1)Br)COC2=CC=C(C=C2)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



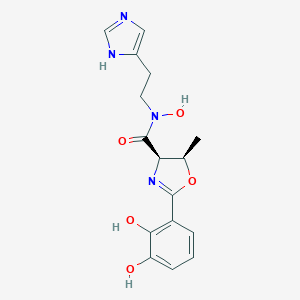

![3-Methoxy-4-[(4-methylbenzyl)oxy]benzamide](/img/structure/B221868.png)
![trans-3,4-Dihydro-3,4-dihydroxy-7,9-dimethylbenz[C]acridine](/img/structure/B221874.png)
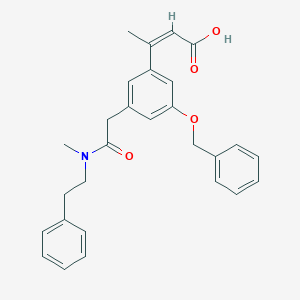
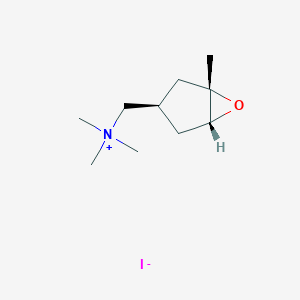
![4-[(Z,11R,12R)-11,12-dihydroxytriacont-15-enyl]-2-methyl-2H-furan-5-one](/img/structure/B221920.png)
![5,6-Dihydro-4H-cyclopenta[c]furan-5-carboxylic acid](/img/structure/B221964.png)
![N,N-dimethyl-4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline](/img/structure/B221998.png)
![trans-3,4-Dihydro-3,4-dihydroxy-7,10-dimethylbenz[C]acridine](/img/structure/B222019.png)
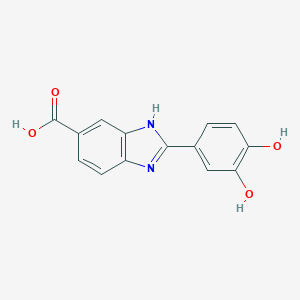
![5-bromo-N-[4-[4-(2-fluorobenzoyl)piperazin-1-yl]phenyl]pyridine-3-carboxamide](/img/structure/B222074.png)
![N-[4-(4-morpholinyl)phenyl]thiourea](/img/structure/B222111.png)
